2,2,4,4,6,6-Hexamethylcyclotrisilazane

描述

Nomenclature and Structural Characteristics of HMCTS

The systematic naming and structural understanding of a chemical compound are fundamental to its scientific exploration. 2,2,4,4,6,6-Hexamethylcyclotrisilazane is identified by several names and chemical identifiers, which are crucial for its unambiguous recognition in scientific literature and databases.

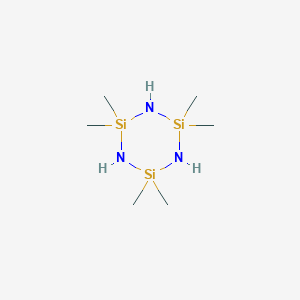

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane. sbfchem.com It is also commonly referred to as dimethylsilazane trimer. sbfchem.comwikipedia.org The molecule consists of a six-membered ring of three silicon atoms alternating with three nitrogen atoms. wikipedia.org Each silicon atom is bonded to two methyl groups, and each nitrogen atom is bonded to a hydrogen atom. wikipedia.org

Below is a comprehensive table detailing the nomenclature and key identifiers for HMCTS:

| Identifier Type | Value |

| Preferred IUPAC Name | 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane sbfchem.com |

| Common Name | Hexamethylcyclotrisilazane wikipedia.org |

| Abbreviation | HMCTS sbfchem.com |

| CAS Number | 1009-93-4 wikipedia.org |

| Molecular Formula | C₆H₂₁N₃Si₃ wikipedia.org |

| Molecular Weight | 219.51 g/mol wikipedia.org |

The structural characteristics of HMCTS have been elucidated through various analytical techniques. The core of the molecule is a nearly planar six-membered ring. wikipedia.org This planarity is a significant feature of its molecular geometry. The interatomic distances and bond angles have been determined, providing insight into the molecule's stability and reactivity. wikipedia.org

A summary of its key structural parameters is provided in the table below:

| Structural Parameter | Value |

| Si-N bond length | 1.728 Å wikipedia.org |

| Si-C bond length | 1.871 Å wikipedia.org |

| N-Si-N bond angle | ~108° wikipedia.org |

| Si-N-Si bond angle | ~127° wikipedia.org |

| C-Si-C bond angle | ~109° wikipedia.org |

Historical Overview of HMCTS Research and Development

The journey of organosilicon chemistry began in 1863 with the first synthesis of an organosilicon compound, tetraethylsilane. sbfchem.com However, it was in the early 20th century that extensive research in this field was pioneered by Frederic S. Kipping, who also coined the term "silicone". wikipedia.org

The specific synthesis of this compound was first reported in 1948 by Brewer and Haber. chemicalbook.comchemicalbook.com Their method involved the direct ammonolysis of dimethyldichlorosilane. sbfchem.com This reaction, however, yields a mixture of the cyclic trimer (HMCTS) and the cyclic tetramer, octamethylcyclotetrasilazane. wikipedia.orgsbfchem.com The separation of these two products is typically achieved through fractional distillation. wikipedia.org

Following its initial synthesis, research on HMCTS and other cyclosilazanes continued, exploring their properties and potential applications. A significant development in the preparation of HMCTS was the discovery that the by-product, octamethylcyclotetrasilazane, could be converted into the more desirable trimer. sbfchem.com This process involves heating the tetramer in the presence of hydrogen and a catalyst, such as a Group VIII metal. sbfchem.com

The latter half of the 20th century saw a growing interest in the use of organosilicon compounds as precursors for ceramic materials. This led to extensive studies on the pyrolysis of compounds like HMCTS to produce silicon nitride and silicon carbonitride ceramics.

Significance of HMCTS in Contemporary Chemical Science

This compound holds a position of considerable importance in modern chemical science, primarily due to its utility as a versatile precursor and chemical intermediate. Its significance spans several key areas of research and industrial application.

Precursor for Advanced Ceramics: HMCTS is a well-established precursor for the synthesis of non-oxide ceramics, particularly silicon carbonitride (SiCN). gelest.com These polymer-derived ceramics (PDCs) exhibit exceptional properties, including high thermal stability and mechanical strength, making them suitable for applications in demanding environments. The transformation of the molecular HMCTS into a ceramic network is typically achieved through pyrolysis.

Semiconductor Industry: In the fabrication of microelectronics, HMCTS serves as a crucial precursor for the deposition of thin films of silicon nitride (Si₃N₄) and silicon carbonitride. sbfchem.com These films are deposited using techniques such as chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD). chemicalbook.com The resulting layers are vital for insulating and protecting electronic components in integrated circuits. chemicalbook.com

Silylating Agent in Organic Synthesis: HMCTS is employed as a difunctional blocking agent in organic synthesis. sbfchem.com It is used to protect reactive functional groups, such as alcohols and amines, by replacing active hydrogens with silyl (B83357) groups. This protection allows other chemical transformations to be carried out on the molecule without affecting the protected groups. The silyl groups can later be removed under specific conditions.

The diverse applications of HMCTS underscore its continued relevance in both academic research and industrial processes, driving innovation in materials science and chemical synthesis.

Structure

3D Structure

属性

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGNJZRNHUJNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27495-71-2 | |

| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27495-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4037748 | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1009-93-4 | |

| Record name | 1,1,3,3,5,5-Hexamethylcyclotrisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylcyclotrisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexamethylcyclotrisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECL2W6GI8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2,4,4,6,6 Hexamethylcyclotrisilazane

Classical Synthesis Routes

The foundational method for producing HMCTS is the direct reaction of a silicon precursor with ammonia (B1221849), a process known as ammonolysis. This route, while straightforward in principle, is characterized by the concurrent formation of multiple products.

Direct Ammonolysis of Dimethyldichlorosilane

The classical synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane involves the direct ammonolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). In this reaction, dimethyldichlorosilane is treated with ammonia (NH₃). The ammonia acts as a nucleophile, displacing the chlorine atoms on the silicon precursor. This process leads to the formation of Si-N bonds and the subsequent cyclization to form a mixture of silazane rings. The primary reaction objective is the formation of the six-membered ring structure of HMCTS, also known as the cyclic trimer.

Challenges and Byproduct Formation in Direct Ammonolysis

A significant challenge in the direct ammonolysis of dimethyldichlorosilane is the lack of selectivity. The reaction does not exclusively yield the desired cyclic trimer (HMCTS). Instead, it produces a mixture of cyclic silazanes, primarily the six-membered ring (HMCTS) and the eight-membered ring, octamethylcyclotetrasilazane (OMCTS), the cyclic tetramer. google.com

The formation of this product mixture presents several challenges:

Reduced Yield: A substantial portion of the dimethyldichlorosilane reactant is converted into the undesired OMCTS, lowering the theoretical yield of the target HMCTS.

Separation Difficulties: The separation of HMCTS from OMCTS is complicated. While their boiling points differ (HMCTS: 188°C; OMCTS: 225°C), the proximity of these values necessitates fractional distillation, an energy-intensive and costly process on an industrial scale. google.com

Catalytic Conversion and Optimization

Catalytic Cracking of Octamethylcyclotetrasilazane (OMCTS) to HMCTS

A key optimization strategy involves the catalytic cracking of the OMCTS byproduct. In this process, the eight-membered silazane ring is converted into the six-membered trimer ring. This is achieved by heating OMCTS in the presence of hydrogen and a suitable catalyst. google.com This method effectively recycles the major byproduct of the classical synthesis route, transforming it into the desired final product.

Role of Group VIII Metal Catalysts (e.g., Platinum on Carbon, Ruthenium Carbonyl Complexes)

The efficiency of the catalytic cracking of OMCTS is highly dependent on the catalyst used. Group VIII metals have been identified as particularly effective for this conversion. google.com

Platinum on Carbon (Pt/C): This is a commonly used and relatively inexpensive heterogeneous catalyst for the conversion of OMCTS to HMCTS. The process involves heating OMCTS with a catalyst, such as 5 wt% platinum on carbon, under a hydrogen atmosphere. google.com

Ruthenium Carbonyl Complexes (e.g., Ru₃(CO)₁₂): Homogeneous catalysts like ruthenium carbonyl have also been employed to promote the activation and rearrangement of Si-N bonds, facilitating the conversion of the cyclic tetramer to the trimer. google.com

Other Catalysts: Activated nickel is another Group VIII metal catalyst that can be utilized in this process. google.com

These catalysts facilitate the cleavage and reformation of the silicon-nitrogen bonds, allowing the larger, less stable tetramer ring to rearrange into the smaller, more stable trimer ring.

Improved Yield and Purity in Catalytic Methods

For instance, heating 300g of OMCTS with 3g of 5 wt% platinum on carbon catalyst can yield a distillate containing 195g of HMCTS. google.com The same catalyst charge can be reused multiple times, demonstrating its industrial applicability. In a series of three runs using a single 3g charge of catalyst with a total of 900g of OMCTS, a total of 594g of HMCTS was produced in the distillate. google.com This represents a substantial recovery of valuable material that would otherwise be lost or require difficult separation.

This catalytic approach not only increases the yield but also simplifies purification, as the process is designed to specifically target the conversion of one compound into another, leading to a product stream richer in the desired HMCTS.

Interactive Data Table: Catalytic Conversion of OMCTS to HMCTS using Platinum on Carbon

The following table summarizes the results from repeated batch conversions of Octamethylcyclotetrasilazane (OMCTS) to this compound (HMCTS) using a single charge of catalyst.

| Batch Run | OMCTS Input (g) | Distillate Collected (g) | HMCTS in Distillate (g) | OMCTS in Distillate (g) | High Boiling Residue (g) |

| 1 | 300 | 230 | 195 | 23 | 33 |

| 2 | 300 | 238 | 206 | Not specified | 52 |

| 3 | 300 | 229 | 193 | 48 (calculated) | 78 (calculated) |

| Total | 900 | 697 | 594 | 71 | 163 |

Note: Data is compiled from patent literature describing the process. google.com Some values are calculated based on the total reported figures.

Advanced Synthetic Approaches

The conventional synthesis of this compound (HMCTS) via the ammonolysis of dimethyldichlorosilane often results in a mixture of cyclic oligomers, including the desired trimer (HMCTS) and the cyclic tetramer, octamethylcyclotetrasilazane. google.com Advanced synthetic strategies aim to improve the selectivity and efficiency of HMCTS production.

One such advanced method involves the conversion of the co-produced octamethylcyclotetrasilazane into the more commercially valuable hexamethylcyclotrisilazane. google.com This process can be achieved by heating the cyclic tetramer in the presence of a Group VIII catalyst and hydrogen, effectively reducing the degree of polymerization of cyclosilazane compositions. google.com This approach not only provides a route to synthesize HMCTS but also adds value to a common by-product of the traditional synthesis.

Catalysis plays a crucial role in modern synthetic approaches. Research has explored the catalytic activation of the Si-N bond as a means to produce high molecular weight oligomers, and conversely, catalytic methods can be employed to control ring size and favor the formation of the trimer. google.com

Considerations for Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly shifting towards sustainable manufacturing processes, and the production of cyclosilazanes is no exception. marketreportanalytics.com The development of environmentally benign synthesis routes is a significant trend, driven by regulations on volatile organic compounds (VOCs) and a general push for cleaner production methods. marketreportanalytics.com

Key principles of green chemistry are being applied to the synthesis of HMCTS and related compounds, focusing on several areas:

Waste Prevention : Designing syntheses to minimize waste is a core principle. organic-synthesis.com This includes developing methods with higher selectivity for the desired trimer, thereby reducing the formation of unwanted oligomers. google.com

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. organic-synthesis.comwjarr.com

Use of Catalysts : Catalytic reactions are preferred over stoichiometric ones because catalysts are effective in small amounts and can be reused, minimizing waste. organic-synthesis.com The use of Group VIII catalysts to convert the tetramer to the trimer is an example of this principle in action. google.com

Safer Solvents and Reaction Conditions : Efforts are underway to reduce reliance on harsh or hazardous solvents in the synthesis process. marketreportanalytics.comorganic-synthesis.com Running reactions at ambient temperature and pressure whenever possible also contributes to increased energy efficiency. organic-synthesis.com

Environmental Impact : The development of sustainable production methods is crucial for long-term market growth and addresses concerns about the potential environmental impact of manufacturing processes. marketreportanalytics.com Notably, cyclosilazane synthesis is reported to emit 35% less CO₂ compared to alternative precursor materials, highlighting its potential as a greener alternative in certain applications. pmarketresearch.com

The table below summarizes the application of green chemistry principles to HMCTS synthesis.

| Green Chemistry Principle | Application in HMCTS Synthesis | Research Finding |

| Waste Reduction | Conversion of by-product (tetramer) to desired product (trimer). | A method exists to prepare HMCTS from octamethylcyclotetrasilazane, a common by-product of traditional synthesis. google.com |

| Catalysis | Use of Group VIII catalysts for tetramer-to-trimer conversion. | Catalysts are effective in small amounts and are preferable to stoichiometric reagents. google.comorganic-synthesis.com |

| Energy Efficiency | Operating reactions at lower temperatures and pressures. | Running chemical reactions at room temperature and pressure is a key goal for energy efficiency. organic-synthesis.com |

| Reduced Environmental Footprint | Lower CO₂ emissions compared to alternatives. | Cyclosilazane synthesis is noted for emitting 35% less CO₂ than alternative precursors. pmarketresearch.com |

Novel Precursor Chemistry for HMCTS Production

While dimethyldichlorosilane remains a primary precursor for HMCTS, research into novel precursor chemistry for cyclosilazanes is an active area. The goal is to develop starting materials that offer milder reaction conditions, higher yields of specific ring sizes, or introduce new functionalities.

The primary documented alternative pathway to HMCTS involves using octamethylcyclotetrasilazane as the immediate precursor. google.com This is more of a conversion of a related silazane than a synthesis from a fundamentally different elemental source, but it represents a non-traditional starting point for producing the trimer.

Broader research in the field has demonstrated the synthesis of novel cyclosilazane derivatives using different types of precursors. For example, N-aryl cyclosilazanes have been synthesized through the reaction of a bifunctional silyl (B83357) triflate, 1,2-bis(trifluoromethanesulfonate)tetramethyldisilane , with para-substituted anilines. osti.gov While this specific reaction does not produce HMCTS, it illustrates the potential for developing new synthetic routes by modifying the precursor chemistry. This kind of research opens the door to creating a wider variety of cyclosilazane structures with tailored properties. osti.gov The development of such innovative precursors is a key trend for creating advanced materials. marketreportanalytics.comnbinno.com

Spectroscopic Characterization and Structural Elucidation of Hmcts

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of HMCTS provides direct evidence for its key structural features, namely the cyclotrisilazane ring and the methyl groups attached to the silicon atoms. Analysis of the spectrum, such as that available from the NIST Chemistry WebBook, reveals characteristic absorption bands corresponding to specific molecular vibrations. nist.govnist.gov

The defining feature of the HMCTS structure is the alternating silicon-nitrogen backbone of the six-membered ring. The stretching vibrations of the Si-N bonds within this ring give rise to a prominent and very strong absorption band in the infrared spectrum. This band is typically observed in the region of 900-950 cm⁻¹. For HMCTS, this characteristic absorption is located at approximately 930 cm⁻¹, confirming the presence of the Si-N-Si linkage within the cyclic structure. nist.gov

The presence of six methyl (–CH₃) groups bonded to the silicon atoms is confirmed by characteristic C-H stretching vibrations. These are observed in the region just below 3000 cm⁻¹. Specifically, the IR spectrum of HMCTS displays bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl groups, typically found between 2900 and 3000 cm⁻¹. nist.govlibretexts.org Additionally, a strong, sharp absorption band is present at about 1250 cm⁻¹, which is characteristic of the symmetric C-H deformation (or umbrella mode) of a Si-CH₃ group. researchgate.netgelest.com

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C–H Asymmetric/Symmetric Stretching | ~2900-3000 | Medium-Strong |

| Si–CH₃ Symmetric Deformation | ~1250 | Strong |

| Si–N–Si Asymmetric Stretching | ~930 | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For HMCTS, ¹H and ¹³C NMR spectroscopy are used to analyze the proton and carbon environments, respectively.

¹H NMR Spectroscopy for Proton Environments

Due to the high degree of symmetry in the HMCTS molecule, all six methyl groups are chemically and magnetically equivalent. Consequently, the 18 protons are also equivalent. This results in a ¹H NMR spectrum that is characterized by a single, sharp resonance (singlet). chemicalbook.com The chemical shift for protons in Si-CH₃ groups typically appears far upfield, close to the tetramethylsilane (B1202638) (TMS) reference standard. libretexts.org For HMCTS, this signal appears at approximately 0.10 ppm. chemicalbook.com

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si–CH₃ | ~0.10 | Singlet | 18H |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Similar to the proton environment, the symmetry of HMCTS renders all six carbon atoms of the methyl groups chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single signal. The chemical shift for carbon atoms in Si-CH₃ groups is also found in the upfield region of the spectrum. libretexts.orgoregonstate.edu This singular resonance provides definitive evidence of the symmetrical arrangement of the methyl groups around the cyclotrisilazane ring.

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Si–CH₃ | ~2.0 - 5.0 (Typical Range) |

²⁹Si NMR Spectroscopy for Silicon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for probing the local chemical environment of silicon atoms. In the ²⁹Si NMR spectrum of 2,2,4,4,6,6-Hexamethylcyclotrisilazane, a single resonance is observed, indicating the chemical equivalence of the three silicon atoms within the cyclic structure.

The reported ²⁹Si chemical shift for HMCTS is approximately -15.8 ppm relative to tetramethylsilane (TMS). This upfield shift is characteristic of silicon atoms in a silazane environment, specifically a tetracoordinated silicon bonded to two nitrogen atoms and two carbon atoms [(-CH₃)₂Si(NH-)₂]. The chemical shift value falls within the typical range for cyclosilazanes, which is generally observed between +18 and -62 ppm. The precise chemical shift provides a unique fingerprint for the specific electronic environment of the silicon nuclei in the Si₃N₃ ring.

| Parameter | Value |

|---|---|

| Chemical Shift (δ) | -15.8 ppm |

| Reference Standard | Tetramethylsilane (TMS) |

| Number of Signals | 1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pathways of a molecule. For HMCTS, electron ionization (EI) mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 219, which corresponds to the molecular formula C₆H₂₁N₃Si₃ and a molecular weight of 219.51 g/mol . sigmaaldrich.com The most intense peak in the spectrum, known as the base peak, appears at m/z 204. This prominent fragment results from the loss of a single methyl group (•CH₃), a common and energetically favorable fragmentation pathway for organosilicon compounds. This [M-15]⁺ ion is particularly stable. Other significant, though less abundant, fragment ions can be observed at lower m/z values, corresponding to further fragmentation of the cyclotrisilazane ring.

| Assignment | m/z Value | Relative Intensity | Identity |

|---|---|---|---|

| Molecular Ion (M⁺) | 219 | Moderate | [C₆H₂₁N₃Si₃]⁺ |

| Base Peak | 204 | 100% | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure

Crystallographic studies of this compound have revealed that the six-membered (SiN)₃ ring is nearly planar. wikipedia.org This is a notable finding, as analogous six-membered rings, such as cyclohexane, typically adopt puckered chair or boat conformations to alleviate ring strain. The planarity of the HMCTS ring suggests a degree of delocalization or specific electronic interactions within the Si-N framework that favor this conformation. However, it is important to note that in certain derivatized forms of cyclotrisilazane, such as 2,2,4,4,6,6-hexamethyl-1,3,5-tritolylcyclotrisilazanes, the ring adopts a boat or a distorted boat conformation, indicating that substitution on the nitrogen atoms can significantly influence the ring's preferred geometry.

The precise geometric parameters of the HMCTS molecule have been determined from its crystal structure. The silicon-nitrogen bond length is significantly shorter than a typical Si-N single bond, suggesting some degree of pπ-dπ bonding between the nitrogen lone pair and empty d-orbitals on silicon. The bond angles around the silicon atom are approximately tetrahedral, while the angle at the nitrogen atom is considerably larger than the typical sp³ or sp² angles, approaching a value that suggests planarity at the nitrogen center. wikipedia.org

| Parameter | Value |

|---|---|

| Bond Distances (Å) | |

| Si–N | 1.728 Å |

| Si–C | 1.871 Å |

| Bond Angles (°) | |

| N–Si–N | ~108° |

| C–Si–C | ~109° |

| Si–N–Si | ~127° |

While the parent HMCTS molecule is highly symmetric, substitution on the nitrogen atoms can introduce significant conformational complexity. In derivatives such as N-aryl substituted cyclotrisilazanes, hindered rotation around the N-C(aryl) bond can lead to the existence of stable conformational isomers, or rotamers.

For example, in 2,2,4,4,6,6-hexamethyl-1,3,5-tritolylcyclotrisilazanes, the tolyl rings are oriented nearly perpendicular to the mean plane of the (SiN)₃ ring. Due to the steric bulk and asymmetry of the tolyl groups, their rotation is restricted. This can result in distinct isomers depending on the relative orientation of the methyl groups on the tolyl rings with respect to the cyclotrisilazane core. Dynamic NMR (DNMR) spectroscopy is a key technique used to study the energy barriers associated with such rotational processes.

Theoretical and Computational Studies on 2,2,4,4,6,6 Hexamethylcyclotrisilazane

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,2,4,4,6,6-Hexamethylcyclotrisilazane. DFT methods provide a good balance between computational cost and accuracy, making them suitable for calculating the electronic structure and energies of molecules with a significant number of atoms. arxiv.org

The six-membered (Si-N)₃ ring of this compound is not rigid and can adopt several conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and determine their relative energies. nih.gov The primary conformers for a six-membered ring are typically chair, boat, and twist-boat forms.

DFT calculations are employed to perform geometry optimization for each potential conformer. researchgate.net This process finds the lowest energy structure for a given arrangement of atoms. By comparing the energies of the optimized conformers, the most stable form can be identified. For 1,2,7-thiadiazepane, a different heterocyclic system, DFT calculations at the B3LYP/cc-pVDZ level of theory identified twist-chair conformers as being the most stable. researchgate.net A similar computational approach for this compound would involve optimizing key conformers and comparing their relative energies to find the global minimum. The nearly planar structure often cited for the (Si-N)₃ ring is one of the possible conformations whose stability would be evaluated in such a study.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative of typical results from conformational analysis and does not represent published experimental data.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 (Global Minimum) | Si-N-Si-N: ±60 |

| Twist-Boat | 5.5 | Si-N-Si-N: ~30, ~30 |

| Boat | 7.2 | Si-N-Si-N: 0, 60 |

| Planar | 10.8 (Transition State) | Si-N-Si-N: 0 |

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations can elucidate the nature of the chemical bonds, the distribution of electron density, and the energies of the molecular orbitals. nih.gov Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. nih.gov

For this compound, analysis would focus on the polarity and strength of the Si-N and Si-C bonds. Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization effects, such as the potential for interaction between the nitrogen lone pairs and silicon's d-orbitals.

Table 2: Representative Electronic Properties of this compound from DFT Calculations This table presents typical parameters obtained from electronic structure calculations and is for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 8.3 eV | Indicator of kinetic stability and low reactivity |

| Dipole Moment | ~1.2 D | Indicates moderate molecular polarity |

| Mulliken Charge on Si | +0.85 | Shows silicon atoms are electrophilic centers |

| Mulliken Charge on N | -1.10 | Shows nitrogen atoms are nucleophilic centers |

Computational methods are invaluable for mapping the entire energy landscape of a chemical reaction. smu.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. researchgate.net For this compound, this could involve studying its hydrolysis, thermal decomposition, or its use as a precursor in materials synthesis.

A typical study involves locating the transition state (the maximum energy point along the reaction coordinate) for a proposed reaction step. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. smu.edu

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For this compound, MD simulations would typically be used to model the bulk liquid phase. This allows for the calculation of macroscopic properties from the underlying molecular interactions. Such properties include density, viscosity, diffusion coefficient, and heat capacity. The simulations rely on a 'force field,' a set of parameters that defines the potential energy of the system as a function of atomic positions. These force fields are developed to reproduce experimental data or results from high-level quantum calculations. MD simulations can also be used to study the interaction of the molecule with surfaces, which is relevant to its application in coatings and surface modification. arizona.edumdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

For this compound, a QSPR model could be developed to predict physical properties like its boiling point, viscosity, or solubility. The process involves:

Calculating a wide range of molecular descriptors for a set of related organosilicon compounds, including topological, electronic, and geometric descriptors. mdpi.com

Building a statistical model (e.g., using multiple linear regression or machine learning) that correlates these descriptors with an experimentally measured property.

Validating the model to ensure its predictive power.

Such models are useful for screening new compounds and for understanding which structural features are most important for determining a specific property. mdpi.comchemrxiv.orgresearchgate.net For instance, a QSPR study on the toxicity of organometallic compounds demonstrated the ability to build predictive models using descriptors derived from molecular structure. nih.gov

Applications of 2,2,4,4,6,6 Hexamethylcyclotrisilazane in Materials Science and Engineering

Precursor for Silicon-Based Materials Synthesis

2,2,4,4,6,6-Hexamethylcyclotrisilazane, a cyclic organosilicon compound, serves as a critical precursor molecule in the synthesis of various silicon-based materials. Its molecular structure, consisting of an alternating ring of three silicon and three nitrogen atoms, with methyl groups attached to each silicon atom, makes it a suitable building block for creating thin films containing silicon, nitrogen, and carbon. myskinrecipes.comwikipedia.org The compound's volatility and thermal stability allow it to be used in vapor deposition techniques, where it decomposes under controlled conditions to form high-purity, thin layers of materials essential for modern electronics and engineering. myskinrecipes.com

Thin Film Deposition in Semiconductor Manufacturing

In the semiconductor industry, the creation of integrated circuits relies on the precise deposition of thin films that act as insulators, barriers, or semiconductors. This compound is utilized as a precursor in Chemical Vapor Deposition (CVD) processes to grow a variety of these essential films. myskinrecipes.com Its use allows for the formation of uniform, high-quality layers that are fundamental to the performance and reliability of microelectronic devices. myskinrecipes.com

Silicon nitride (Si₃N₄) is a ceramic material with high thermal stability, chemical inertness, and excellent dielectric properties, making it a cornerstone material in semiconductor manufacturing. wikipedia.orgmdpi.com It is widely used as an insulating layer, a passivation coating to protect device surfaces, and as an etch mask. myskinrecipes.comwikipedia.org

This compound is a key precursor for depositing silicon nitride films, typically through Plasma-Enhanced Chemical Vapor Deposition (PECVD). myskinrecipes.com In this process, the precursor is introduced into a reaction chamber with other gases, such as ammonia (B1221849), and energized by a plasma. This breaks down the precursor molecules, leading to the deposition of a hydrogenated amorphous silicon nitride (a-SiNₓ:H) film on a substrate. uu.nl The properties of the resulting Si₃N₄ film can be tuned by adjusting process parameters like temperature, pressure, and gas flow rates. These films are valued for their low electronic trap density and high breakdown field strength, which are critical for their role as gate insulators in Thin-Film Transistors (TFTs). uu.nl

Table 1: Properties of Silicon Nitride

| Property | Value |

| Chemical Formula | Si₃N₄ |

| Molar Mass | 140.283 g·mol⁻¹ |

| Appearance | Grey, odorless powder |

| Density | 3.17 g/cm³ |

| Melting Point | 1,900 °C (decomposes) |

| Hardness (Mohs scale) | 8.5 |

| Refractive Index | 2.016 |

This table presents general properties of bulk silicon nitride. wikipedia.org

Silicon carbonitride (SiCₓNᵧ) films are of significant interest due to their unique combination of properties, including high hardness, chemical stability, and tunable electrical and optical characteristics. This compound is an effective single-source precursor for SiCₓNᵧ films because its molecular structure contains the necessary silicon, carbon, and nitrogen atoms. wikipedia.org The deposition process, often a variant of CVD, allows for the incorporation of all three elements into the growing film, with the final composition (the values of x and y) being controlled by the deposition conditions.

While more commonly synthesized from other precursors, this compound can also be used as a precursor for silicon dioxide (SiO₂) nanoparticles, which are fundamental in semiconductor and solar cell production. chemicalbook.comchemicalbook.com In processes involving this precursor, an oxygen source (like O₂) is introduced along with the silazane. Under thermal or plasma-assisted conditions, the precursor reacts with oxygen to form silicon oxide films. The properties of these films are highly dependent on the deposition parameters.

Silicon oxynitride (SiNₓOᵧ) is a material whose properties can be finely tuned between those of silicon dioxide and silicon nitride. nih.gov This tunability is particularly valuable for optical applications, such as waveguides, where precise control of the refractive index is essential. nih.govresearchgate.net SiNₓOᵧ films are also used as dielectric gate materials and protective barrier layers. nih.govmdpi.com

These films can be deposited using CVD methods where this compound is used as the silicon and nitrogen source, in conjunction with an oxygen-containing gas like nitrous oxide (N₂O) or oxygen (O₂). researchgate.netmdpi.com By carefully controlling the ratio of the nitrogen and oxygen precursors, the composition and, consequently, the refractive index and dielectric constant of the resulting film can be precisely managed. nih.gov For instance, research using the related precursor hexamethyldisilazane (B44280) (HMDS) with ammonia and oxygen in a thermal CVD system demonstrated that the refractive index of the deposited SiON films could be controlled between 1.54 and 1.74 by varying the deposition temperature from 760 to 820 °C. researchgate.net

Table 2: Example Deposition Parameters and Properties for SiON Films

| Deposition Temperature (°C) | Resulting Refractive Index |

| 760 | 1.54 |

| 780 | 1.62 |

| 800 | 1.68 |

| 820 | 1.74 |

Data derived from studies on similar precursors like HMDS to illustrate the relationship between process parameters and film properties. researchgate.net

Atomic Layer Deposition (ALD) and Plasma Enhanced ALD (PEALD) Processes

Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that allows for unparalleled control over film thickness and conformality at the atomic scale. The process involves sequential, self-limiting surface reactions. Plasma-Enhanced ALD (PEALD) is a variation that uses a plasma to activate the reactant species, which can lower deposition temperatures and provide energy to the surface, enabling the growth of high-quality films that may not be possible with thermal ALD alone. beneq.compicotech.co.il

The use of precursors like this compound is being explored for ALD and PEALD processes. The high reactivity of plasma in PEALD allows for the use of more thermally stable precursors. beneq.com PEALD is particularly effective for depositing dense and uniform nitride and oxide films at lower temperatures than traditional CVD, which is advantageous for thermally sensitive substrates. beneq.comresearchgate.net The technique has been successfully used to deposit a wide range of materials, including various oxides and nitrides such as Al₂O₃, SiO₂, TiO₂, TiN, and Si₃N₄. picotech.co.il The controlled, layer-by-layer nature of ALD and PEALD makes them ideal for creating the ultra-thin, high-quality dielectric films required for next-generation semiconductor devices. researchgate.net

Formation of Silicon Dioxide Nanoparticles

This compound has been identified as a potential precursor for the synthesis of silicon dioxide (SiO₂) nanoparticles. chemicalbook.comchemicalbook.com These nanoparticles are of significant interest in various high-technology fields, including the production of semiconductors and solar cells. chemicalbook.comchemicalbook.com The conversion of organosilicon compounds, such as hexamethylcyclotrisilazane, into silica (B1680970) nanostructures typically involves processes like the sol-gel method. icm.edu.plnih.gov While specific, detailed research findings on the direct conversion of this compound to SiO₂ nanoparticles are not extensively detailed in the provided results, its role as a precursor is noted. chemicalbook.comchemicalbook.com The general principle of the sol-gel process involves hydrolysis and condensation reactions of the silicon precursor to form a colloidal suspension (sol) which then gels into a solid network. icm.edu.plmdpi.com Subsequent heat treatment, or calcination, can be used to form the final silica nanoparticles. icm.edu.pl

Preparation of Ceramics and Composites

A significant application of this compound (HMCTS) is its use as a pre-ceramic polymer. ontosight.aichemimpex.com Through processes such as pyrolysis—the thermal decomposition of materials at elevated temperatures in an inert atmosphere—this compound serves as a precursor to advanced ceramics with exceptional mechanical and thermal properties. ontosight.aigoogle.comrsc.org These high-performance materials are utilized in demanding sectors like the aerospace and automotive industries. chemimpex.com

The pyrolysis of polysilazanes, for which HMCTS is a monomer, can yield a variety of silicon-based ceramics. google.com The final composition of the ceramic material is influenced by the pyrolysis conditions and the chemical structure of the precursor. Research has demonstrated that HMCTS is a valuable precursor for producing silicon carbonitride (SiCN) and silicon nitride (Si₃N₄) based materials. ontosight.aigoogle.comresearchgate.net

Key research findings include:

Silicon Carbonitride (SiCN) Ceramics: HMCTS is directly used as a precursor for synthesizing SiCN ceramics. ontosight.ai The pyrolysis of polysilazanes derived from precursors like HMCTS leads to the formation of an amorphous silicon carbonitride network. rsc.org At temperatures around 900 °C, the transition from an organic polymer to an inorganic mineral network is largely complete. rsc.org Further heating above 1400 °C can lead to the crystallization of phases like Si₃N₄ within the amorphous SiCN matrix. rsc.org

Thin Films and Coatings: HMCTS can be used in chemical vapor deposition (CVD) processes to create thin ceramic films. researchgate.net For instance, plasma-enhanced chemical vapor deposition (PECVD) using HMCTS has been employed to deposit transparent silicon carbonitride (SiCₓNᵧ) films. researchgate.net These films are composed of nanograins and can be synthesized over a wide range of temperatures. researchgate.net

Below is a table summarizing the ceramic materials derived from this compound.

| Ceramic Material | Preparation Method | Key Findings |

| Silicon Carbonitride (SiCN) | Pyrolysis | Precursor converts to an amorphous SiCN network, which can partially crystallize at very high temperatures. rsc.org |

| Silicon Nitride (Si₃N₄) | Pyrolysis | Polysilazanes derived from HMCTS can be pyrolyzed to form Si₃N₄. google.com |

| Silicon Carbide (SiC) Alloys | Pyrolysis | HMCTS-derived polysilazanes can be used to create Si₃N₄/SiC alloys. google.com |

| SiCₓNᵧ Thin Films | Chemical Vapor Deposition (CVD) | Transparent, nanograin films can be deposited on substrates. researchgate.net |

Role in Polymer and Resin Synthesis

Precursor in Silicone Polymer Production

This compound is a key building block in the field of silicone chemistry, serving as a monomer for the production of polysilazanes. chemimpex.comcymitquimica.com Polysilazanes are polymers that feature a backbone of alternating silicon and nitrogen atoms (···−Si−N−Si−N−···). wikipedia.org The cyclic structure of HMCTS, with its reactive Si-N bonds, allows it to undergo ring-opening polymerization to form linear or cross-linked polysilazane polymers. cymitquimica.comgoogle.com

The synthesis of these polymers is significant because polysilazanes themselves are important materials, acting as precursors for ceramics as previously discussed, and finding use in various other high-performance applications. google.comwikipedia.org The polymerization process can be initiated under specific reaction conditions, sometimes involving catalysts, to cleave the Si-N bonds within the HMCTS ring and form long-chain polymers. google.comgoogle.com

Additive for Enhancing Mechanical Properties of Polymers

Beyond its role as a primary precursor, this compound and the polysilazanes derived from it can be incorporated as additives into other polymer systems to enhance their physical characteristics. chemimpex.comcymitquimica.com When blended with polymers such as silicone elastomers and resins, it can significantly improve properties like durability, flexibility, and thermal stability. chemimpex.comdtu.dk

The table below details the effects of using this compound or its derivatives as a polymer additive.

| Host Polymer | Property Enhanced |

| Silicone Elastomers/Resins | Durability, Flexibility chemimpex.com |

| Silicone Rubber | High-Temperature Thermal Stability dtu.dk |

| Polyacrylonitrile (PAN) | Oxidation Resistance, Thermal Stability dtu.dk |

Crosslinking Agent in Silicone Elastomers

The unique chemical structure of this compound allows it to function as an effective crosslinking agent, particularly in silicone elastomers. google.com Crosslinking is the process of forming covalent bonds to link one polymer chain to another, resulting in a three-dimensional network structure. This network structure is what gives elastomers their characteristic elasticity and improved mechanical strength.

The reactivity of the nitrogen-hydrogen (N-H) and silicon-nitrogen (Si-N) bonds in the silazane ring is central to its crosslinking function. google.comdtu.dk HMCTS can react with other functional groups present in polymer chains, such as silanol (B1196071) (Si-OH) groups in hydroxyl-functional polydimethylsiloxane (B3030410) (PDMS), to form stable Si-O-Si or Si-N-Si linkages. dtu.dk This "condensation curing" can occur at ambient conditions and creates a durable, cross-linked elastomer network. dtu.dk This process transforms liquid or soft polymer precursors into solid, elastic materials with enhanced mechanical properties. cfmats.com

Surface Modification and Coatings

This compound and its derivative polysilazanes are highly effective in surface modification and the formulation of high-performance coatings. ontosight.aichemimpex.comcymitquimica.comwikipedia.org These coatings are valued for their ability to provide robust protection against thermal, chemical, and mechanical damage. chemimpex.compaint.org

A primary application in this area is the creation of hydrophobic (water-repellent) surfaces. gelest.comgelest.com Silane-based coatings work by creating a non-polar interphase that shields the underlying polar surface from interacting with water. gelest.com This effect significantly reduces the wettability of materials like glass, ceramics, and metals. surachemicals.com While being hydrophobic, these coatings often maintain permeability to water vapor, which allows the substrate to "breathe" and prevents deterioration at the coating interface caused by trapped moisture. gelest.com

Furthermore, HMCTS is used to deposit thin, protective ceramic films via chemical vapor deposition (CVD). researchgate.netwikipedia.org This technique involves exposing a substrate to the volatilized HMCTS precursor, which then reacts or decomposes on the surface to form a solid film. wikipedia.orggelest.com This method can produce highly uniform and durable coatings, such as silicon carbonitride, which offer excellent thermal stability and chemical resistance. chemimpex.comresearchgate.net

The table below summarizes key applications of this compound in coatings.

| Application | Technology/Method | Resulting Properties | Substrates |

| Protective Coatings | Binder in coating formulations | Thermal stability, chemical resistance, hardness, corrosion protection, anti-graffiti. chemimpex.compaint.org | Metals, glass, ceramics, polymers. paint.orgsurachemicals.com |

| Hydrophobic Surfaces | Surface treatment/coating | Water repellency, reduced surface energy. gelest.comgelest.com | Glass, ceramics, metals, composites, plastics. surachemicals.com |

| Ceramic Thin Films | Chemical Vapor Deposition (CVD) | Hard, transparent, protective layers (e.g., SiCₓNᵧ). researchgate.net | Silicon wafers, various industrial components. ontosight.airesearchgate.net |

| Adhesion Promotion | Additive in formulations | Enhanced adhesion to a wide range of substrates. chemimpex.com | Electronics and construction materials. chemimpex.com |

High-Performance Coatings with Thermal Stability and Chemical Resistance

This compound is a key ingredient in the formulation of high-performance coatings designed to protect materials in harsh environments. chemimpex.commyskinrecipes.com Its inherent thermal stability and chemical resistance are critical for these applications. chemimpex.com When incorporated into coating formulations, it enhances the durability and performance of the material. myskinrecipes.com These coatings provide excellent protection in various industrial settings. chemimpex.com The compound's low viscosity facilitates its integration into different formulations. chemimpex.com

Table 1: Enhanced Coating Properties

| Property | Enhancement from this compound |

|---|---|

| Thermal Stability | The Si-N backbone provides higher bond energy compared to typical organic polymers, resisting degradation at elevated temperatures. |

| Chemical Resistance | Creates a durable, cross-linked surface that resists chemical attack and corrosion. chemimpex.comlubrizol.com |

| Durability | Improves the mechanical properties of polymers, leading to more flexible and durable silicone elastomers and resins. chemimpex.com |

Adhesion Promotion to Various Substrates

A significant application of this compound is as an adhesion promoter or coupling agent. chemimpex.com Adhesion promoters are bifunctional compounds that establish a "chemical bridge" between a substrate and an adhesive or coating. specialchem.com This compound is effective in promoting adhesion to a wide range of substrates, including metals and polymers, making it valuable in electronics and construction. chemimpex.comresearchgate.net

The mechanism involves the silazane reacting with both the substrate surface and the coating's polymer matrix. This forms strong and durable covalent bonds across the interface, which significantly improves adhesive strength and resistance to environmental factors like moisture. specialchem.comresearchgate.net By creating a more robust bond, it helps prevent delamination and corrosion at the coating-substrate interface. lubrizol.com

Table 2: Adhesion Promotion Mechanisms

| Mechanism | Description |

|---|---|

| Chemical Bridging | Forms primary covalent bonds with both the inorganic substrate and the organic coating matrix. specialchem.com |

| Improved Wetting | Modifies the surface energy of the substrate, allowing for better spreading and contact with the coating or adhesive. specialchem.com |

| Interfacial Layer | Creates a new interfacial layer that can better transfer stresses between the substrate and the coating. specialchem.com |

| Moisture Resistance | The strong, chemical bond is more resistant to degradation by moisture, enhancing the long-term durability of the bond. researchgate.net |

Hydrophobicity and Hydrophilicity Modifications

This compound is utilized for the surface modification of materials to alter their wetting characteristics. ontosight.ai Due to the non-polar nature of the methyl groups attached to the silicon atoms, it can be used to impart water-repellent properties to a surface.

When applied as a surface treatment, the silazane can create a non-polar interphase that shields the underlying polar surface from interacting with water. gelest.com This is achieved by mitigating hydrogen bonding at the surface. gelest.com A successful hydrophobic coating created using this compound can significantly increase the water contact angle, indicating a transition to a hydrophobic or superhydrophobic state. While providing excellent hydrophobicity, these coatings often maintain a high degree of permeability to water vapor, which allows the material to "breathe." gelest.com

Applications in Microelectronics and Photonics

In the fields of microelectronics and photonics, the purity and specific reactivity of this compound make it a valuable material for sensitive applications.

Photoresist Formulations

This compound is used as an additive in photoresist formulations. Specifically, it has been shown to modify positive photoresists to enhance their resistance to oxygen plasma. gelest.com During the semiconductor manufacturing process, plasma etching is a critical step for pattern transfer. The addition of silicon-containing compounds like this silazane to a photoresist can form a thin, protective layer of silicon dioxide upon exposure to an oxygen plasma, thereby improving the resist's etch selectivity and preserving the integrity of the patterned features.

Dielectric Coatings

The compound serves as a precursor in chemical vapor deposition (CVD) processes to create thin films of silicon nitride (Si₃N₄). myskinrecipes.com Silicon nitride is a crucial material in semiconductor manufacturing, where it is used as a dielectric layer for insulating and protecting electronic components in integrated circuits. myskinrecipes.com The use of this compound allows for the deposition of high-quality, uniform silicon nitride films with excellent insulating properties. myskinrecipes.com

Potential in Preceramic Polymers and Ceramic Matrix Composites

This compound is a significant precursor for the synthesis of advanced ceramics, particularly non-oxide silicon-based ceramics. ontosight.ai It is a foundational component for creating preceramic polymers, which are specialized polymers that can be converted into ceramic materials through pyrolysis. mdpi.com

The process involves polymerizing the silazane, often with other monomers, to form a polyorganosilazane. This polymer can then be shaped or used to infiltrate a fibrous preform (in the case of Ceramic Matrix Composites). The subsequent pyrolysis of the polymer in an inert atmosphere at high temperatures (typically 800–1200 °C) transforms it into a ceramic material, such as silicon carbonitride (SiCN). ontosight.ainih.gov This polymer-to-ceramic transformation offers a versatile route to manufacturing complex ceramic components that would be difficult to produce using traditional powder metallurgy methods. mdpi.comnih.gov Crosslinking the preceramic polymer before pyrolysis is a critical step to increase the final ceramic yield by minimizing the volatilization of smaller oligomers during heating. mdpi.com

Table 3: Transformation from Precursor to Ceramic

| Stage | Compound/Material | Process | Key Characteristics |

|---|---|---|---|

| Precursor | This compound | - | Liquid monomer, low viscosity. chemimpex.com |

| Polymer | Polyorganosilazane | Polymerization & Crosslinking | A solid or viscous liquid polymer that is processable and can be shaped. mdpi.com |

| Ceramic | Silicon Carbonitride (SiCN) | Pyrolysis | Hard, dense ceramic with high thermal and mechanical stability. ontosight.aimdpi.com |

Synthesis of Si–N Containing Preceramic Polymers

This compound serves as a crucial monomer for the synthesis of polysilazanes, which are a class of preceramic polymers containing silicon and nitrogen atoms in their backbone (···−Si−N−Si−N−···). google.comwikipedia.org These polymers are precursors to advanced ceramic materials. google.comnih.gov The synthesis of high molecular weight polysilazanes from hexamethylcyclotrisilazane is a key step in the production of silicon nitride and related ceramics. google.comgoogle.com

One common method for polymerizing this compound is through ammonolysis of chlorosilanes, which initially forms cyclic silazanes like the hexamethylcyclotrisilazane trimer. wikipedia.org These cyclic precursors are then subjected to higher temperatures in the presence of a catalyst to form higher molecular weight polymers. wikipedia.org Transition metal catalysts can be employed to facilitate the reaction between Si-H and N-H bonds, leading to the formation of new Si-N bonds and the growth of the polymer chain. google.comgoogle.com For instance, ruthenium carbonyl complexes have been used to catalyze the reaction of hexamethylcyclotrisilazane with diethylsilane, yielding novel polysilazane structures. google.com

The properties of the resulting polysilazane can be tailored by controlling the reaction conditions and the substituents on the silicon atoms. paint.org The molecular weight of these preceramic polymers typically ranges from 500 to 10,000 g/mol . paint.org The resulting polymers can be processed into various forms such as fibers, coatings, or binders before being converted into a ceramic material through pyrolysis. google.comgoogle.com

| Synthesis Method | Description | Key Reactants | Typical Catalyst |

|---|---|---|---|

| Catalytic Polymerization | Ring-opening polymerization of the cyclic silazane to form linear or branched high molecular weight polymers. | This compound, Diethylsilane | Transition metal complexes (e.g., Ru₃(CO)₁₂) |

| Ammonolysis of Chlorosilanes | Initial formation of cyclic silazanes, followed by thermal catalytic polymerization to increase molecular weight. | Dichlorosilanes, Ammonia | Basic catalysts |

Conversion to Silicon Nitride (Si₃N₄) and Silicon Carbide (SiC) Ceramics

Polysilazanes derived from this compound are valuable as preceramic polymers because they can be converted into high-performance ceramic materials, primarily silicon nitride (Si₃N₄) and silicon carbide (SiC), through a process called pyrolysis. google.comgoogle.comdtic.mil Pyrolysis involves heating the polymer to high temperatures in a controlled atmosphere, causing it to decompose and transform into a ceramic residue. dtic.milcanada.ca This polymer-to-ceramic conversion offers advantages such as the ability to form complex shapes and coatings at lower temperatures than traditional ceramic processing methods. researchgate.netresearchgate.net

During pyrolysis, the organic side groups are cleaved, and the polymer backbone rearranges to form an amorphous inorganic network. wikipedia.org The composition of the final ceramic product can be influenced by the pyrolysis atmosphere. dtic.mil For example, pyrolyzing a polysilazane under an argon atmosphere typically yields a black ceramic residue composed of a mixture of silicon nitride, silicon carbide, and free carbon. dtic.mil In contrast, pyrolysis under a stream of ammonia can lead to a white solid residue, which is primarily silicon nitride. dtic.mil

The yield of the ceramic material is an important factor, with polysilazanes derived from this compound capable of producing ceramic residues in yields of 80-85% when pyrolyzed to 1000°C. dtic.mil The resulting ceramics, such as Si₃N₄ and SiC, are known for their exceptional properties, including high hardness, strength, and stability at extreme temperatures, making them suitable for structural applications, protective coatings, and electronic materials. google.comwikipedia.orgceramtec-industrial.com

| Pyrolysis Atmosphere | Typical Ceramic Yield | Primary Ceramic Products | Appearance of Residue |

|---|---|---|---|

| Inert (e.g., Argon) | 80-85% | Si₃N₄, SiC, free Carbon | Black |

| Reactive (e.g., Ammonia) | Varies | Si₃N₄ | White |

Protective Coatings for Carbon Fibers

Carbon fibers are high-strength, lightweight reinforcement materials used in advanced composites. oak.go.krpittstate.edu However, they are susceptible to oxidation at elevated temperatures, which can degrade their mechanical properties. researchgate.net Protective coatings are therefore essential to enhance their performance and durability in high-temperature applications. researchgate.net Preceramic polymers, such as those synthesized from this compound, are excellent precursors for depositing ceramic coatings like silicon nitride (Si₃N₄) and silicon carbide (SiC) onto carbon fibers. google.comnih.gov

The choice of coating material is critical, and silicon-based ceramics are often preferred due to their thermal stability and compatibility with carbon fibers. researchgate.net The use of polysilazane-derived coatings can lead to improved tensile strength and interfacial shear strength in the final composite material. nih.gov This enhancement is attributed to the formation of strong chemical bonds at the fiber-matrix interface, which facilitates better stress transfer from the matrix to the reinforcing fibers. nih.gov

| Coating Type | Precursor | Purpose of Coating | Observed Improvements in Composite |

|---|---|---|---|

| Silicon Nitride (Si₃N₄) / Silicon Carbide (SiC) | Polysilazanes from this compound | Oxidation resistance, improved interfacial adhesion. | Increased tensile strength, enhanced thermal stability, improved interfacial shear strength. |

| Cyclomatrix-type Polyphosphazene | Hexachlorocyclotriphosphazene (HCCP) | Enhanced interfacial properties, flame retardancy. | Increased interfacial shear strength by up to 70.5%, improved tensile strength. nih.gov |

Analytical Methodologies for Hmcts Purity and Quantification

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary and widely adopted technique for assessing the purity of volatile and thermally stable compounds like 2,2,4,4,6,6-Hexamethylcyclotrisilazane. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For HMCTS, GC can effectively separate the main compound from impurities such as other cyclic silazanes (e.g., octamethylcyclotetrasilazane), linear silazanes, or residual starting materials from its synthesis.

The purity is typically determined by calculating the area percentage of the HMCTS peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of HMCTS commonly report purity levels of greater than 95% or 97%, as determined by GC analysis. uobasrah.edu.iqdtic.millibretexts.orgstrem.comsigmaaldrich.com

A general gas chromatography method for the quantification of cyclic volatile methyl siloxanes (cVMS) in silicone-based products can be adapted for the purity assessment of HMCTS. silicones.eu The principle involves dissolving the sample in a suitable solvent, such as acetone, which contains a known amount of an internal standard. This approach allows for accurate quantification and helps to minimize potential matrix effects and fouling of the GC instrument. silicones.eu

Illustrative GC Parameters for HMCTS Purity Analysis:

| Parameter | Recommended Condition |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (constant flow) |

| Column Type | DB-5 (30 m x 0.25 mm x 0.1 µm film) or equivalent non-polar capillary column |

| Oven Temperature Program | Initial temperature of 50 °C (held for 5 minutes), then ramped to 200 °C at a rate of 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 325 °C |

This table is based on a general method for cyclic volatile methyl siloxanes and serves as a representative example. silicones.eu

For complex matrices where interferences are suspected, the use of a mass spectrometer as a detector (GC-MS) can provide definitive identification of the peaks based on their mass spectra. silicones.eu

Titration Analysis for Purity

Titration is a classic quantitative chemical analysis method that can be adapted to determine the purity of certain substances. For this compound, an acid-base titration in a non-aqueous medium is a theoretically viable approach for purity assessment. This is based on the presence of basic nitrogen atoms within the cyclotrisilazane ring, which can accept protons from an acid. gla.ac.in

Water is not a suitable solvent for this titration because it can react with HMCTS and because it can act as a weak acid or base itself, which would interfere with the endpoint detection for a very weak base like HMCTS. gla.ac.in Therefore, a non-aqueous solvent is required. The principle of non-aqueous titration involves dissolving the analyte (HMCTS) in an inert organic solvent and titrating it with a standardized solution of a strong acid, also in a non-aqueous solvent. gla.ac.inyoutube.comdigicollections.netslideshare.net

The basicity of the nitrogen atoms in the Si-N-Si linkage allows them to be titrated with a strong acid, such as perchloric acid dissolved in glacial acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator that changes color in the specific non-aqueous system. digicollections.net

The purity of the HMCTS sample would be calculated based on the volume and concentration of the titrant required to reach the equivalence point, and the initial mass of the sample. libretexts.orgung.edulibretexts.orglumenlearning.com

While the principles of non-aqueous titration are well-established for weak bases, specific, validated methods for the direct purity assay of this compound using this technique are not extensively detailed in readily available scientific literature. However, titration has been historically used to follow the polymerization of silazanes by measuring the evolution of ammonia (B1221849), which indicates that the nitrogen sites are chemically reactive and accessible for acid-base chemistry. dtic.mil

Conceptual Steps for Non-Aqueous Titration of HMCTS:

Dissolve a precisely weighed sample of HMCTS in a suitable non-aqueous solvent (e.g., glacial acetic acid, acetonitrile).

Add a few drops of a suitable visual indicator (e.g., crystal violet) or use a pH electrode for potentiometric endpoint detection.

Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid) until the endpoint is reached.

Perform a blank titration to correct for any impurities in the solvent.

Calculate the purity based on the stoichiometry of the acid-base reaction.

Chromatographic Applications as an Additive (e.g., Liquid Chromatography)

While silanes and silazanes are fundamental in the field of chromatography, their primary role is in the modification of stationary phases rather than as mobile phase additives. Organosilanes are commonly used to functionalize the surface of silica (B1680970) particles, which are then packed into High-Performance Liquid Chromatography (HPLC) columns. nih.govnih.gov This process, known as derivatization or bonding, creates the stationary phase that is responsible for the separation of analytes. For instance, bonding long alkyl chains to silica creates the nonpolar stationary phases used in reversed-phase chromatography. nacalai.com

In some applications, a process called "endcapping" is performed to reduce the activity of residual silanol (B1196071) (Si-OH) groups on the silica surface that can cause undesirable interactions with basic analytes. A mixture containing hexamethyldisilazane (B44280), a related but different compound to HMCTS, can be used for this purpose. nih.gov

However, the use of this compound specifically as a mobile phase additive in liquid chromatography is not a documented or common practice. Mobile phase additives are compounds added in small quantities to the solvent (mobile phase) to improve chromatographic separations by, for example, adjusting the pH, providing ions for ion-pairing, or chelating metal ions. nih.govchromatographyonline.com The reactivity of HMCTS with protic solvents like water and alcohols, which are common components of reversed-phase HPLC mobile phases, would likely make it unsuitable for this application. nih.govgmpinsiders.com

Future Directions and Emerging Research Areas

Development of Novel Functionalized HMCTS Derivatives

The synthesis of new functionalized derivatives from a core molecule is a fundamental strategy to tailor properties for specific applications. mdpi.commdpi.comnih.govmdpi.comnih.gov For HMCTS, future research will likely focus on creating derivatives with enhanced thermal stability, improved solubility, or specific reactive sites for further chemical modifications. The development of multifunctional compounds, where different functional groups impart multiple desired properties, is an attractive strategy. nih.govnih.govmdpi.come3s-conferences.org

Research efforts could be directed towards reactions that modify the Si-methyl or N-H groups of the HMCTS ring. Introducing organic moieties with specific functionalities (e.g., vinyl, epoxy, amino groups) could lead to novel monomers for advanced polymers or precursors for hybrid organic-inorganic materials. The goal is to create a library of HMCTS-based compounds with a wide range of chemical and physical properties.

Table 1: Potential Functional Groups for HMCTS Derivatization and Their Anticipated Properties

| Functional Group | Potential Method of Introduction | Anticipated Properties/Applications |

| Vinyl (-CH=CH₂) | Hydrosilylation or Grignard reaction | Crosslinking agent for polymers, monomer for addition polymerization. |

| Amino (-NH₂) | Amination of a halogenated intermediate | Improved adhesion, site for further functionalization (e.g., with isocyanates). |

| Epoxy | Epoxidation of an unsaturated derivative | Reactive resin components, improved thermal and chemical resistance. |

| Phenyl (-C₆H₅) | Reaction with phenyllithium | Increased thermal stability, altered solubility in organic solvents. |

| Long-chain alkyl | Grignard or Wittig reaction | Hydrophobicity, lubricant properties. |

This table presents hypothetical derivatization strategies based on common organic synthesis methodologies.

Exploration of New Catalytic Systems for HMCTS Reactions

The efficiency and selectivity of reactions involving HMCTS, particularly its ring-opening polymerization (ROP), are critically dependent on the catalytic system employed. While traditional acid and base catalysts are used, emerging research is focused on more sophisticated catalytic platforms that offer greater control over the reaction process.

Organocatalysis, for instance, is a rapidly growing field that utilizes small organic molecules to catalyze reactions. rsc.orgnih.gov For the ROP of related cyclic siloxanes, strong organic bases like guanidines and phosphazenes have shown excellent performance, enabling controlled polymerization with narrow molecular weight distributions. nih.govresearchgate.net The application of these catalysts to HMCTS could yield polysilazanes with precisely defined architectures.